molecular formula C24H19N3O4S2 B2747240 N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899941-62-9

N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2747240
CAS No.: 899941-62-9
M. Wt: 477.55
InChI Key: VYYSXEKSVHZXQL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19N3O4S2 and its molecular weight is 477.55. The purity is usually 95%.
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Biological Activity

The compound N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
  • Introduction of the Methoxybenzyl Group : This step typically involves nucleophilic substitution reactions.
  • Final Assembly : The final product is obtained by linking intermediate compounds through amide bond formation.

The structure of the compound can be characterized using various spectroscopic methods such as IR, NMR, and mass spectrometry, confirming the presence of functional groups and the overall molecular framework.

Anticancer Activity

Research indicates that compounds with a similar structural framework to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has been shown to disrupt cell cycle progression in cancer cells.
  • Activation of Apoptotic Pathways : It may activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. The biological activities can be summarized as follows:

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis and inhibits proliferationHsieh et al., 2012
AntimicrobialDisrupts bacterial cell wall synthesisBerest et al., 2011
Anti-inflammatoryInhibits pro-inflammatory cytokinesRani et al., 2014

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways that regulate cell growth and survival.

Study 1: Anticancer Efficacy

In a study conducted by Rammohan et al. (2020), this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM.

Study 2: Antimicrobial Properties

A recent study published in 2023 assessed the antimicrobial efficacy of compounds similar to this compound against common bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 20 µg/mL.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-30-16-10-8-15(9-11-16)25-20(28)14-33-24-26-21-18-6-2-3-7-19(18)31-22(21)23(29)27(24)13-17-5-4-12-32-17/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYSXEKSVHZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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